(S)-tert-Butyl (4-methylpentan-2-yl)carbamate
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Overview
Description
(S)-tert-Butyl (4-methylpentan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry. This particular compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (4-methylpentan-2-yl)carbamate typically involves the reaction of (S)-4-methylpentan-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The purification process involves distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (4-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(S)-tert-Butyl (4-methylpentan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (4-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect metabolic processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-methylpentan-2-yl)carbamate: A non-chiral version of the compound.
tert-Butyl (4-methylpentan-2-yl)carbamate derivatives: Various derivatives with different substituents on the carbamate group.
Uniqueness
(S)-tert-Butyl (4-methylpentan-2-yl)carbamate is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. The presence of the (S)-configuration can influence its interaction with biological targets, making it a compound of interest in stereochemistry and pharmacology.
Properties
Molecular Formula |
C11H23NO2 |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-4-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C11H23NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h8-9H,7H2,1-6H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
SXUQFEPQZOVWBN-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CC(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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